molecular formula C17H17Cl2N3O2S B2424745 1-(2-(2,4-Dichlorophenoxy)propionyl)-4-benzylthiosemicarbazide CAS No. 288154-62-1

1-(2-(2,4-Dichlorophenoxy)propionyl)-4-benzylthiosemicarbazide

Cat. No.: B2424745
CAS No.: 288154-62-1
M. Wt: 398.3
InChI Key: OZDOZUZCTZQUMQ-UHFFFAOYSA-N
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Description

1-(2-(2,4-Dichlorophenoxy)propionyl)-4-benzylthiosemicarbazide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dichlorophenoxy group, a propionyl group, and a benzylthiosemicarbazide moiety, which contribute to its distinct chemical properties.

Properties

IUPAC Name

1-benzyl-3-[2-(2,4-dichlorophenoxy)propanoylamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O2S/c1-11(24-15-8-7-13(18)9-14(15)19)16(23)21-22-17(25)20-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,21,23)(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDOZUZCTZQUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=S)NCC1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288154-62-1
Record name N-BENZYL-2-(2-(2,4-DICHLOROPHENOXY)PROPANOYL)HYDRAZINECARBOTHIOAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-(2-(2,4-Dichlorophenoxy)propionyl)-4-benzylthiosemicarbazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,4-Dichlorophenoxypropionic Acid: This intermediate can be synthesized by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Formation of 2-(2,4-Dichlorophenoxy)propionyl Chloride: The acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.

    Synthesis of this compound: The acyl chloride is reacted with 4-benzylthiosemicarbazide under controlled conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(2-(2,4-Dichlorophenoxy)propionyl)-4-benzylthiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where nucleophiles replace one or both chlorine atoms.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-(2,4-Dichlorophenoxy)propionyl)-4-benzylthiosemicarbazide has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It may be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(2,4-Dichlorophenoxy)propionyl)-4-benzylthiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved, which can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

1-(2-(2,4-Dichlorophenoxy)propionyl)-4-benzylthiosemicarbazide can be compared with other similar compounds, such as:

    2-(2,4-Dichlorophenoxy)propionic Acid: A related compound with herbicidal properties.

    2,4-Dichlorophenoxyacetic Acid: Another herbicide with a similar structure but different functional groups.

    2,4,5-Trichlorophenoxyacetic Acid: A compound with additional chlorine atoms, leading to different chemical and biological properties.

Biological Activity

1-(2-(2,4-Dichlorophenoxy)propionyl)-4-benzylthiosemicarbazide is a compound of interest due to its potential biological activities, particularly in the context of herbicidal applications and its interactions with biological systems. This article aims to explore its biological activity, including mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

The compound features a thiosemicarbazide backbone modified with a 2,4-dichlorophenoxypropionyl group, which is significant for its herbicidal properties. The chemical structure can be summarized as follows:

  • Molecular Formula : C15H15Cl2N3O2S
  • Molecular Weight : 356.26 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interaction with plant growth regulators and herbicide action. The compound acts similarly to auxins, leading to uncontrolled growth in target plants, particularly broadleaf weeds.

Mechanism Overview:

  • Auxin Mimicry : The compound mimics natural plant hormones (auxins), disrupting normal growth patterns.
  • Cellular Effects : It induces cellular responses such as apoptosis in sensitive plant cells, potentially through oxidative stress pathways.

Toxicity and Safety Profile

While the compound shows effective herbicidal properties, it also raises concerns regarding toxicity to non-target organisms. Research indicates that exposure can lead to significant physiological effects in animals and humans.

Toxicological Findings:

  • Acute Toxicity : Studies have shown that ingestion can lead to symptoms such as vomiting, diarrhea, and muscle damage due to rhabdomyolysis .
  • Chronic Effects : Long-term exposure may result in oxidative stress-related damage, affecting mitochondrial function and leading to cell death .

Case Studies

Several case studies highlight the implications of using this compound in agricultural settings:

  • Case Study on Herbicide Poisoning :
    • A case involved a patient who ingested a 2,4-D herbicide containing the compound. Symptoms included severe muscle damage and neurological effects. Treatment involved supportive care and urinary alkalinization due to the lack of specific antidotes .
  • Ecotoxicological Impact :
    • Research demonstrated that runoff from agricultural fields treated with this compound could adversely affect aquatic life by causing sub-lethal effects on fish populations .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameMechanism of ActionToxicity Level
This compoundAuxin mimic; disrupts plant growthModerate
2,4-Dichlorophenoxyacetic acid (2,4-D)Auxin mimic; selective herbicideHigh
MecopropSimilar auxin action; broadleaf weed controlModerate

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